Cas no 866143-72-8 (1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate structure](https://ja.kuujia.com/scimg/cas/866143-72-8x500.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate 化学的及び物理的性質
名前と識別子
-
- 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one
- Oprea1_563543
- 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate
- 9M-707
- DTXSID001121813
- 866143-72-8
- AKOS005103847
- 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone
- 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
- 1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one
-
- インチ: 1S/C21H16Cl3NO2/c1-13-16(11-17-18(23)3-2-4-19(17)24)20(26)9-10-25(13)12-21(27)14-5-7-15(22)8-6-14/h2-10H,11-12H2,1H3
- InChIKey: ZSLCYJOAPZDSJX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1CC1C(C=CN(CC(C2C=CC(=CC=2)Cl)=O)C=1C)=O)Cl
計算された属性
- せいみつぶんしりょう: 419.024662g/mol
- どういたいしつりょう: 419.024662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 37.4Ų
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-5mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 5mg |
¥591.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-2mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 2mg |
¥504.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-25mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 25mg |
¥1417.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-100mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 100mg |
¥2048.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-10mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 10mg |
¥945.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-1mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 1mg |
¥445.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-20mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 20mg |
¥1303.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619315-50mg |
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one |
866143-72-8 | 98% | 50mg |
¥1328.00 | 2024-04-27 |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrateに関する追加情報
Professional Introduction to 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate (CAS No. 866143-72-8)
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate, identified by its CAS number 866143-72-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this compound, particularly the presence of chlorophenyl, dichlorobenzyl, and pyridinone moieties, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure is composed of several key functional groups that contribute to its pharmacological profile. The 4-chlorophenyl substituent introduces a region of electron deficiency, which can interact with various biological targets through hydrogen bonding or electrostatic interactions. Additionally, the 2,6-dichlorobenzyl group enhances lipophilicity and may improve membrane permeability, a crucial factor for drug bioavailability. The 2-methyl-4(1H)-pyridinone core provides a basic nitrogen atom that can engage in coordination with acidic or polar moieties in biological systems. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
In recent years, there has been growing interest in exploring heterocyclic compounds for their therapeutic potential. Pyridinone derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion belongs to this class of molecules and shows promise as a versatile scaffold for medicinal chemistry applications. Researchers have been investigating its interactions with various enzymes and receptors, aiming to identify new pharmacological targets.
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key synthetic strategies include condensation reactions, chlorination processes, and functional group interconversions. These steps are critical in ensuring the correct arrangement of substituents around the pyridinone core. The monohydrate form indicates the presence of a water molecule coordinated to the molecule, which can influence its solubility and stability properties.
The pharmacological evaluation of this compound has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, preliminary cell-based assays indicate that it may exhibit cytotoxic effects against specific cancer cell lines. These findings are particularly noteworthy given the increasing demand for targeted therapies in oncology.
The compound's interaction with biological targets is further illuminated by computational studies using molecular modeling techniques. These studies help predict binding affinities and identify key residues involved in receptor-ligand interactions. By understanding these interactions at a molecular level, researchers can optimize the compound's structure to enhance its potency and selectivity. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines.
The synthesis and characterization of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate also involve rigorous analytical techniques to ensure purity and identity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods for structural elucidation and purity assessment. These techniques provide detailed information about the compound's molecular structure and confirm its identity as per established chemical standards.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing novel chemical probes. Such probes can be used to investigate biological pathways at a deeper level, aiding in the discovery of new therapeutic targets. Moreover, the compound's stability under various conditions makes it suitable for industrial applications where long-term storage and shelf life are critical factors.
In conclusion, 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate (CAS No. 866143-72-8) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups offer numerous opportunities for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents that address unmet medical needs.
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